tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H19N3O3. It is a white to yellow solid and is often used in organic synthesis and pharmaceutical research . The compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate typically involves the protection of amines using carbamates. One common method is the use of tert-butyl chloroformate (Boc-Cl) to protect the amine group. The reaction is carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of protecting groups like Boc is crucial in peptide synthesis and other pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate is used as a building block in the synthesis of more complex molecules. It is particularly useful in the synthesis of peptides and other biologically active compounds.
Biology: In biological research, the compound is used to study enzyme interactions and protein synthesis. Its stability and reactivity make it a valuable tool in biochemical assays.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies.
Industry: Industrially, the compound is used in the production of pharmaceuticals and fine chemicals. Its role as a protecting group in peptide synthesis is particularly noteworthy.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its structure and the functional groups present . The Boc protecting group is removed under acidic conditions, revealing the active amine which can then participate in further reactions .
Comparison with Similar Compounds
- tert-Butyl 3-(aminomethyl)phenylcarbamate
- tert-Butyl (substituted benzamido)phenylcarbamate
- tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate
Uniqueness: this compound is unique due to its specific structure which provides stability and reactivity in various chemical reactions. Its use as a protecting group in peptide synthesis and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
tert-butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-9(2,3)16-8(15)13-5-4-10(12,6-13)7(11)14/h4-6,12H2,1-3H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJQDAOWSKNALI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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